(R)-N-Boc-3-Amino-3-phenylpropanoic acid

Description

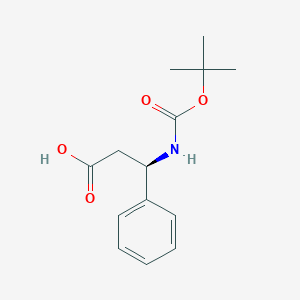

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNQFJPZRTURSI-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426539 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161024-80-2 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-N-Boc-3-Amino-3-phenylpropanoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of (R)-N-Boc-3-Amino-3-phenylpropanoic Acid

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of a Chiral Building Block

This compound is a cornerstone chiral building block in modern organic synthesis and medicinal chemistry. Its structure, which combines a β-amino acid backbone, a phenyl group conferring specific steric and electronic properties, and an acid-labile N-protecting group, makes it an exceptionally versatile intermediate.[1] The tert-butyloxycarbonyl (Boc) group provides robust protection under a wide range of reaction conditions, yet allows for clean, quantitative removal under mild acidic treatment, a critical feature for multi-step synthetic campaigns.[2] This guide offers a comprehensive exploration of its chemical properties, reactivity, and application, providing researchers and drug development professionals with the technical insights necessary for its effective utilization.

Core Physicochemical and Structural Properties

The utility of any chemical reagent begins with a firm understanding of its fundamental properties. This compound is a white to off-white crystalline powder under standard conditions.[3][4] Its structural features—a bulky, non-polar Boc group, an aromatic phenyl ring, and a polar carboxylic acid—govern its solubility and physical characteristics. While detailed solubility data is not extensively published, its structure suggests moderate solubility in polar organic solvents like dichloromethane (DCM), ethyl acetate, and methanol, and limited solubility in water and non-polar hydrocarbon solvents.[3]

Structural Diagram

Caption: 2D structure of this compound.

Summary of Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₉NO₄ | [3][4][5] |

| Molecular Weight | 265.31 g/mol | [3][4] |

| Appearance | White to off-white powder/solid | [3][4] |

| Melting Point | ~123.4 °C | [3][4] |

| pKa | 4.32 ± 0.10 (Predicted) | [4] |

| CAS Number | 161024-80-2 | [4][6] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 4 | [5] |

| Rotatable Bond Count | 6 | [5] |

Spectroscopic Characterization

Structural elucidation and purity assessment rely heavily on spectroscopic methods. The distinct functional groups in this compound give rise to a characteristic spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet around 1.4 ppm integrating to 9 protons, corresponding to the magnetically equivalent methyl groups of the tert-butyl moiety. The aromatic protons of the phenyl group typically appear as a multiplet in the 7.2-7.4 ppm region. The methine proton at the chiral center (α to the nitrogen) and the diastereotopic methylene protons of the ethyl bridge will present as complex multiplets.

-

¹³C NMR: The carbon spectrum provides clear signals for the carbonyl carbons of the Boc group (~155 ppm) and the carboxylic acid (~174 ppm).[7] The quaternary carbon of the Boc group resonates around 80 ppm, while the methyl carbons appear near 28 ppm.[7] Aromatic carbons will be visible in the 125-140 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by strong carbonyl stretching absorptions. The C=O bond of the carbamate (Boc group) typically appears around 1680-1710 cm⁻¹, while the carboxylic acid C=O stretch is found near 1700-1725 cm⁻¹. A broad O-H stretch from the carboxylic acid will be present from 2500-3300 cm⁻¹, and the N-H stretch of the carbamate is expected around 3300-3500 cm⁻¹.[8]

Mass Spectrometry (MS)

Under electrospray ionization (ESI-MS), the molecule is expected to show a prominent ion corresponding to [M-H]⁻ at m/z 264.12 or [M+Na]⁺ at m/z 288.12. A characteristic fragmentation pattern involves the loss of the Boc group (100 amu) or components thereof, such as isobutylene (56 amu).

Chemical Reactivity and Stability

The compound's reactivity is primarily dictated by the interplay between the carboxylic acid and the N-Boc protecting group.

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is the key to the molecule's synthetic utility. It is stable to a wide variety of reaction conditions, including catalytic hydrogenation, basic hydrolysis, and many nucleophilic reagents, allowing for selective modification at other parts of a larger molecule.[2]

Its principal reactivity is its lability under acidic conditions. This deprotection is crucial for subsequent steps, such as peptide coupling, where the free amine is required.

Caption: Acid-catalyzed deprotection of the N-Boc group.

Carboxylic Acid Reactivity

The carboxylic acid moiety readily undergoes reactions typical of its class. Most importantly, it can be activated for amide bond formation, which is the basis for its use in peptide synthesis.[9] Common activating agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with additives like NHS (N-Hydroxysuccinimide) to form an active ester intermediate, which then reacts cleanly with a free amine.[10]

Stability and Storage

The compound is stable under normal laboratory conditions.[3] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place to prevent hydrolysis of the Boc group by ambient moisture and acid vapors.[3][4] Incompatible materials include strong oxidizing agents.[3] Hazardous decomposition products upon combustion include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[3]

Synthesis and Purification Workflow

While multiple synthetic routes exist, a common strategy involves the enantioselective synthesis or resolution of a β-amino ester, followed by N-protection.

Representative Synthetic Protocol

This protocol is a generalized representation and may require optimization based on specific laboratory conditions and starting materials.

-

Step 1: Synthesis of Racemic β-Amino Ester: A common starting point is the Rodionov reaction, involving the condensation of benzaldehyde, malonic acid, and ammonium acetate to yield racemic 3-amino-3-phenylpropanoic acid, which is then esterified.

-

Step 2: Enantiomeric Resolution (Example): The racemic ester can be resolved via enantioselective N-acylation using a lipase enzyme, such as Candida antarctica lipase A (CAL-A).[11] This selectively acylates one enantiomer, allowing for separation from the unreacted (R)- or (S)-enantiomer.

-

Step 3: N-Boc Protection: The resolved amino ester is dissolved in a suitable solvent like 1,4-dioxane or dichloromethane.[10] A base (e.g., NaOH or triethylamine) is added, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O). The reaction is typically stirred at room temperature until completion, as monitored by TLC.

-

Step 4: Saponification: The N-Boc protected ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a solvent mixture like THF/water.

-

Step 5: Work-up and Purification: After hydrolysis, the reaction mixture is acidified to protonate the carboxylic acid. The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and concentrated under reduced pressure. The final product is often purified by recrystallization or column chromatography to achieve high purity (≥97%).[12]

Caption: Generalized workflow for the synthesis of the target compound.

Applications in Research and Drug Development

The unique structural features of this compound make it a high-value component in the synthesis of complex molecular targets.

-

Peptide Synthesis and Peptidomimetics: As a β-amino acid, its incorporation into peptide chains results in peptidomimetics with altered secondary structures (e.g., novel helices or turns) compared to natural α-peptides. These modified structures can lead to enhanced proteolytic stability and improved pharmacokinetic profiles, making them attractive for drug development.[1][12]

-

Chiral Pharmaceuticals: It serves as a crucial intermediate in the asymmetric synthesis of pharmaceuticals. The defined stereochemistry at the C3 position is transferred to the final active pharmaceutical ingredient (API), which is critical for specific binding to biological targets like enzymes and receptors. It has been utilized in the development of therapeutics for neurological disorders and oncology.[13][14]

-

Asymmetric Catalysis: Derivatives of this compound can be employed as chiral ligands for transition metal catalysts, facilitating a wide range of asymmetric transformations in organic synthesis.[1]

Safety and Handling

According to safety data sheets, this compound is not classified as hazardous under US OSHA Hazard Communication Standard 2024.[3] However, standard laboratory precautions should always be observed.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Handle in a well-ventilated area and avoid dust formation.[3]

-

First Aid: In case of contact, wash skin immediately with plenty of water. For eye contact, rinse thoroughly for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if symptoms occur.[3]

References

- 3-{[(Tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid.

- This compound. Chemdad Co., Ltd. [Link]

- Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid.

- (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses. [Link]

- This compound CAS#: 161024-80-2.

- Protection of Amino Groups - Boc. Organic Chemistry Portal. [Link]

- Synthesis and biological evaluation of a dipeptide analogue. Scholars Research Library - Der Pharma Chemica. [Link]

- CID 158720422 | C18H22N2O4.

- Electronic Supplementary Information (ESI). The Royal Society of Chemistry. [Link]

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv

- Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. Chemistry Journal of Moldova. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. fishersci.com [fishersci.com]

- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 3-{[(Tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid | C14H19NO4 | CID 2756815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phenylpropanoic acids | Fisher Scientific [fishersci.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. chemimpex.com [chemimpex.com]

- 13. chemimpex.com [chemimpex.com]

- 14. chemimpex.com [chemimpex.com]

The Cornerstone of Chiral Synthesis: An In-Depth Technical Guide to (R)-N-Boc-3-Amino-3-phenylpropanoic Acid

Introduction: The Significance of a Chiral Building Block

In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely a technicality but a fundamental prerequisite for efficacy and safety. Within this context, chiral building blocks serve as the foundational elements for constructing complex, three-dimensional molecular architectures. (R)-N-Boc-3-Amino-3-phenylpropanoic acid (CAS No. 161024-80-2), a non-proteinogenic β-amino acid derivative, has emerged as a pivotal intermediate for researchers and scientists. Its unique structural features—a chiral center at the β-position, a phenyl ring, and an acid-labile N-Boc protecting group—render it a highly versatile and valuable tool in the synthesis of peptidomimetics, β-lactam antibiotics, and other pharmacologically active compounds. This guide provides a comprehensive technical overview of its synthesis, characterization, and key applications, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 161024-80-2 | [1] |

| Molecular Formula | C₁₄H₁₉NO₄ | [1] |

| Molecular Weight | 265.31 g/mol | [2] |

| Appearance | White to off-white powder or crystalline solid | [1] |

| Melting Point | 122-124 °C | [1] |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | General knowledge |

| Storage | Store in a cool, dry place, protected from light. For long-term storage, refrigeration (2-8 °C) is recommended. | General knowledge |

Strategic Synthesis: Accessing the Enantiopure (R)-Isomer

The synthesis of enantiomerically pure this compound is a critical step that dictates its utility. The primary challenge lies in establishing the desired stereochemistry at the C3 position. Two principal strategies are commonly employed: asymmetric synthesis and chiral resolution of a racemic mixture.

Representative Synthesis Workflow: Enzymatic Kinetic Resolution

One of the most elegant and efficient methods for obtaining the (R)-enantiomer is through the enzymatic kinetic resolution of a racemic precursor, followed by N-protection. This approach leverages the high stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture.

Caption: Enzymatic kinetic resolution workflow for the synthesis of the target compound.

Experimental Protocol: Enzymatic Resolution and N-Boc Protection

The following protocol is a representative, self-validating system for the synthesis of this compound, inspired by established methodologies for the enzymatic resolution of β-amino esters[2].

Step 1: Enzymatic Kinetic Resolution of Racemic Ethyl 3-Amino-3-phenylpropanoate [2]

-

Reaction Setup: In a suitable reaction vessel, suspend racemic ethyl 3-amino-3-phenylpropanoate in an excess of an acyl donor, such as neat butyl butanoate.

-

Enzyme Addition: Add Candida antarctica lipase A (CAL-A) to the mixture. The enzyme loading should be empirically determined but is typically in the range of 10-20% by weight relative to the substrate.

-

Reaction Monitoring: Vigorously stir the suspension at a controlled temperature (e.g., 40-50 °C). Monitor the reaction progress by chiral HPLC to track the conversion of the (S)-enantiomer to the corresponding N-acylated amide, while the (R)-enantiomer remains largely unreacted.

-

Work-up: Once the desired conversion (ideally close to 50%) is reached, filter off the enzyme. The reaction mixture now contains the unreacted (R)-ethyl 3-amino-3-phenylpropanoate and the (S)-N-butanoyl-3-amino-3-phenylpropanoate. These can be separated by standard chromatographic techniques (e.g., column chromatography on silica gel).

Step 2: Hydrolysis of the (R)-Ester

-

Reaction Setup: Dissolve the purified (R)-ethyl 3-amino-3-phenylpropanoate in a suitable solvent system, such as a mixture of water and a co-solvent like ethanol.

-

Acidification: Add a strong acid, such as hydrochloric acid, and heat the mixture to reflux.

-

Reaction Monitoring: Monitor the hydrolysis of the ester to the carboxylic acid by thin-layer chromatography (TLC) or HPLC.

-

Work-up: Upon completion, cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid (around pH 6-7) to precipitate the (R)-3-Amino-3-phenylpropanoic acid. Filter and dry the solid.

Step 3: N-Boc Protection [3]

-

Reaction Setup: Dissolve the (R)-3-Amino-3-phenylpropanoic acid in a mixture of 1,4-dioxane and aqueous sodium hydroxide solution.

-

Reagent Addition: Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc anhydride) dropwise.

-

Reaction Monitoring: Stir the mixture vigorously while allowing it to warm to room temperature. Monitor the reaction by TLC until the starting amino acid is consumed.

-

Work-up: Acidify the reaction mixture with a cold aqueous acid solution (e.g., citric acid or KHSO₄) to a pH of 2-3. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.

Comprehensive Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and enantiomeric integrity of the synthesized compound.

Chromatographic Analysis: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of the final product. Macrocyclic glycopeptide-based chiral stationary phases (CSPs), such as those containing teicoplanin, are particularly effective for the separation of N-protected amino acids.[4][5]

| Parameter | Recommended Conditions | Rationale |

| Column | Teicoplanin-based CSP (e.g., CHIROBIOTIC™ T) | Proven efficacy for resolving enantiomers of N-protected amino acids.[4][5] |

| Mobile Phase | A mixture of a polar organic solvent (e.g., methanol or ethanol) and an aqueous buffer (e.g., ammonium acetate or trifluoroacetic acid). | The combination of organic and aqueous phases allows for the modulation of both hydrophobic and ionic interactions with the CSP, enabling fine-tuning of the separation. |

| Detection | UV at 210-220 nm or 254 nm | The phenyl group provides strong UV absorbance for sensitive detection. |

| Flow Rate | 0.5 - 1.0 mL/min | Typical analytical flow rates for standard HPLC columns. |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the molecule.

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the phenyl group, the methine proton at the chiral center (C3), the diastereotopic methylene protons at C2, and the protons of the tert-butyl group of the Boc protector.

-

¹³C NMR: The spectrum will display signals for the carbonyl carbons of the carboxylic acid and the Boc group, the aromatic carbons, the chiral C3 carbon, the C2 methylene carbon, and the carbons of the tert-butyl group.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique, typically showing the [M-H]⁻ ion in negative mode or the [M+H]⁺ ion in positive mode.

Applications in Drug Discovery and Development

The utility of this compound stems from its ability to serve as a versatile precursor to a range of valuable molecular scaffolds.

Peptidomimetics and Constrained Peptides

The incorporation of β-amino acids into peptide sequences leads to the formation of peptidomimetics with altered secondary structures and enhanced stability against enzymatic degradation. The (R)-3-amino-3-phenylpropanoic acid moiety can induce specific turns and folds in a peptide backbone, which is crucial for mimicking the bioactive conformation of natural peptides and for developing potent and selective receptor ligands or enzyme inhibitors.

Synthesis of β-Lactams

β-Lactams are a cornerstone of antibiotic therapy. This compound can be cyclized to form chiral β-lactam rings, which are key structural motifs in many antibiotic drugs.[6] The stereochemistry of the starting material directly translates to the stereochemistry of the resulting β-lactam, which is critical for its biological activity.

Caption: General pathway for the synthesis of a β-lactam from the target compound.

Precursor for Active Pharmaceutical Ingredients (APIs)

The (R)-3-amino-phenylpropanoic acid core is found in several APIs. For instance, analogues of this structure are key intermediates in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors like sitagliptin, which are used for the treatment of type 2 diabetes.[7][8] The enantiomeric purity of the starting material is paramount for the efficacy and safety of the final drug substance.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool that empowers chemists to navigate the complexities of asymmetric synthesis. Its well-defined stereochemistry and versatile reactivity make it an indispensable building block in the quest for novel therapeutics. A thorough understanding of its synthesis, characterization, and applications, as outlined in this guide, is crucial for any researcher, scientist, or drug development professional aiming to leverage its full potential in their synthetic endeavors.

References

- Royal Society of Chemistry. (n.d.). Supplementary Material.

- Google Patents. (n.d.). US20120108598A1 - Sitagliptin synthesis.

- Google Patents. (n.d.). WO2010131025A1 - Sitagliptin synthesis.

- Forgách, L., et al. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893-1897.

- LCGC International. (2003, November 1). A Strategy for Developing HPLC Methods for Chiral Drugs.

- MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

- Phenomenex. (n.d.). Chiral HPLC Separations.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744).

- Google Patents. (n.d.). WO2009064476A1 - Preparation of sitagliptin intermediate.

- ResearchGate. (2006, August). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.

- Google Patents. (2013, August 8). WO2013114173A1 - A novel process for the preparation of sitagliptin.

- Bhattacharya, S., et al. (2011). Synthesis and characterization of a dipeptide analogue: 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 3(3), 174-188.

- Bentham Science. (n.d.). Preparation of Carbon-14 Labeled 2-(2-mercaptoacetamido)-3-phenylpropanoic Acid as Metallo-beta-lactamases Inhibitor (MBLI), for Coadministration with Beta-lactam Antibiotics.

- National Center for Biotechnology Information. (2011). Novel and Recent Synthesis and Applications of β-Lactams.

- National Center for Biotechnology Information. (2024, November 11). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids.

- Royal Society of Chemistry. (n.d.). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids.

- MDPI. (n.d.). Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria.

- National Center for Biotechnology Information. (2009). Advances in the chemistry of β-lactam and its medicinal applications.

Sources

- 1. (S)-3-(Boc-amino)-3-phenylpropionic acid, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid: properties, synthesis and applications_Chemicalbook [chemicalbook.com]

- 8. US20120108598A1 - Sitagliptin synthesis - Google Patents [patents.google.com]

A Comprehensive Technical Guide to (R)-N-Boc-3-Amino-3-phenylpropanoic acid: Properties, Synthesis, and Applications

This guide provides an in-depth analysis of (R)-N-Boc-3-Amino-3-phenylpropanoic acid, a chiral building block of significant interest in pharmaceutical and chemical research. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's core physicochemical properties, its stereospecific synthesis, and its critical role in the development of novel therapeutics.

Core Molecular Profile

This compound, a derivative of β-phenylalanine, is distinguished by two key structural features: a phenyl group attached to the β-carbon and a tert-butyloxycarbonyl (Boc) protecting group on the amine. This combination makes it a valuable and versatile intermediate in organic synthesis.

Physicochemical Characteristics

The fundamental properties of this compound are summarized below. These values are critical for experimental design, influencing decisions on solvent selection, reaction conditions, and purification strategies.

| Property | Value | Source(s) |

| Molecular Weight | 265.30 g/mol | [1][2] |

| 265.31 g/mol | [3][4] | |

| Molecular Formula | C₁₄H₁₉NO₄ | [1][3][4][5] |

| CAS Number | 161024-80-2 | [4] |

| Appearance | White to off-white powder/solid | [3][4][5] |

| Melting Point | 123.4 °C | [4] |

| Boiling Point | ~408.5 °C (estimated) | [4][6] |

| Density | ~1.13-1.16 g/cm³ (estimated) | [4][5][6] |

| pKa | ~4.32 (predicted) | [4][5] |

| Solubility | Soluble in various organic solvents |

The molecular weight is consistently reported as approximately 265.3 g/mol .[1][2][3][4] The compound's solid, crystalline nature at room temperature is indicated by its melting point.[4] The predicted pKa suggests it is a weak acid, a property stemming from its carboxylic acid functional group.

The Significance of Chirality: The (R)-Enantiomer

The "(R)" designation in the compound's name refers to its specific stereochemistry at the C3 carbon. In drug development, the three-dimensional arrangement of atoms is paramount, as biological systems (such as enzymes and receptors) are chiral. The interaction of a drug molecule with its biological target is often highly stereospecific, meaning one enantiomer may exhibit potent therapeutic activity while the other could be inactive or even cause adverse effects.

The use of enantiomerically pure starting materials like this compound is a cornerstone of modern asymmetric synthesis. It allows for the construction of complex chiral molecules without the need for costly and often inefficient chiral separation steps later in the synthetic sequence.

The Role of the N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, particularly in peptide chemistry. Its widespread use is due to a combination of stability and ease of removal under specific, mild conditions.

Why Protect the Amine?

The amino group (-NH₂) is nucleophilic and basic. In many synthetic transformations, these properties can interfere with desired reactions. For instance, if one wishes to modify the carboxylic acid group, the unprotected amine could react instead. The Boc group temporarily "masks" the amine, rendering it non-nucleophilic and allowing other parts of the molecule to be selectively modified.

Mechanism of Boc Deprotection

The key to the Boc group's utility is its lability under acidic conditions. It is stable to a wide range of other reagents, providing a broad window for chemical manipulation. The removal is typically achieved with strong acids like trifluoroacetic acid (TFA).

Figure 1. General workflow for the acid-catalyzed deprotection of the N-Boc group.

This selective removal is a critical experimental choice. The stability of the tert-butyl cation intermediate drives the reaction, allowing the deprotection to occur without harsh conditions that could compromise other functional groups or the stereochemical integrity of the molecule.

Synthesis and Quality Control

The synthesis of enantiomerically pure this compound is a key step in its utility. While multiple routes exist, a common strategy involves the asymmetric synthesis or resolution of β-phenylalanine followed by protection of the amino group.

General Synthetic Workflow

A representative workflow for obtaining the final product involves several key stages, each requiring careful control to ensure high purity and yield.

Figure 2. A conceptual diagram of the synthesis and quality control workflow.

Self-Validating Protocols: Ensuring Quality

A trustworthy protocol for using this compound relies on a robust system of analytical validation.

Experimental Protocol: Quality Control Verification

-

Purity Assessment via HPLC:

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% TFA).

-

Column: C18 reverse-phase column.

-

Detection: UV at 254 nm.

-

Causality: This method separates the target compound from potential starting materials or byproducts. A purity of ≥98% is typically required for applications in drug synthesis.[3]

-

-

Structural Confirmation via ¹H NMR:

-

Solvent: CDCl₃ or DMSO-d₆.

-

Analysis: The resulting spectrum should show characteristic peaks for the phenyl protons, the aliphatic backbone protons, and the distinctive singlet for the nine protons of the tert-butyl group. The integration of these peaks must be consistent with the C₁₄H₁₉NO₄ structure.

-

-

Molecular Weight Verification via Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI-MS).

-

Result: The analysis should reveal a peak corresponding to the molecular ion [M-H]⁻ or [M+H]⁺, confirming the molecular weight of 265.3 g/mol .

-

-

Enantiomeric Excess (e.e.) Determination:

-

Method: Chiral HPLC.

-

Rationale: This is the most critical validation step. Using a chiral stationary phase, the (R)- and (S)-enantiomers can be separated. The analysis must confirm a high enantiomeric excess (>99%) to ensure stereochemical integrity for its intended use.

-

Applications in Drug Development

This compound is a valuable building block for synthesizing peptidomimetics and other small molecule drugs. Beta-amino acids are used to create more stable analogues of natural peptides, as they are less susceptible to enzymatic degradation.

Its structure can be found in the backbone of various therapeutic candidates, including those targeting neurological disorders and cancer.[3] The phenyl group can engage in hydrophobic or π-stacking interactions within a target's binding site, while the carboxylic acid and amine groups provide points for further chemical elaboration to build more complex and potent molecules.[3]

References

- PubChem. 3-{[(Tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid.

- PubChem. (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid.

- Chemdad. This compound. [Link]

Sources

- 1. 3-{[(Tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid | C14H19NO4 | CID 2756815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid | C14H19NO4 | CID 2734490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 3-(Boc-amino)-3-phenylpropionic acid | 14676-01-8 [amp.chemicalbook.com]

- 6. echemi.com [echemi.com]

(R)-N-Boc-3-Amino-3-phenylpropanoic Acid: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of Chiral β-Amino Acids in Modern Chemistry

In the landscape of medicinal chemistry and materials science, the demand for structurally unique and stereochemically defined building blocks is insatiable. Among these, β-amino acids have emerged as critical components. Unlike their α-amino acid counterparts, the homologation of the carbon backbone by one methylene unit introduces significant conformational flexibility and, crucially, resistance to enzymatic degradation. This makes them ideal for constructing peptidomimetics with enhanced metabolic stability and tailored biological activity.[1]

(R)-N-Boc-3-Amino-3-phenylpropanoic acid is a premier example of such a building block. It combines three key features: a β-amino acid scaffold, a phenyl group for aromatic interactions and further functionalization, and a stereochemically defined chiral center at the C3 position (the (R)-configuration). The amine is protected by the tert-butyloxycarbonyl (Boc) group, a cornerstone of modern peptide synthesis, rendering the molecule stable and ready for controlled, sequential coupling reactions.[2][3] This guide provides an in-depth examination of its structure, synthesis, characterization, and application, grounded in practical, field-proven insights for the research scientist.

Section 1: Core Molecular Structure and Physicochemical Properties

The utility of any chemical building block begins with a thorough understanding of its fundamental properties. The structure of this compound is defined by a propanoic acid backbone with a phenyl substituent and a Boc-protected amine at the C3 position. The "(R)" designation specifies the absolute stereochemistry at this chiral center.

-

IUPAC Name: (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid[4]

-

SMILES: CC(C)(C)OC(=O)NC1=CC=CC=C1

All quantitative data are summarized in the table below for ease of reference. These parameters are critical for experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 161024-80-2 | [4] |

| Molecular Formula | C₁₄H₁₉NO₄ | [4][5][6] |

| Molecular Weight | 265.31 g/mol | [2][4][5] |

| Appearance | White to off-white powder/chunks | [2][4][7] |

| Melting Point | ~123.4 °C | [4] |

| Purity | ≥94-98% (Typically by HPLC) | [2][8] |

| pKa | 4.32 ± 0.10 (Predicted) | [4] |

| Storage Conditions | Sealed in dry, Room Temperature | [4] |

Section 2: The Boc Protecting Group: A Strategic Choice

The selection of a protecting group is a pivotal decision in multi-step synthesis. The tert-butyloxycarbonyl (Boc) group is not merely a placeholder; its chemical properties are fundamental to the successful application of this amino acid.

-

Reactivity Masking: The primary function of the Boc group is to temporarily convert the nucleophilic amine into a non-reactive carbamate.[9] This prevents self-polymerization and ensures that the carboxylic acid end of the molecule is the sole reactive site for amide bond formation (coupling).

-

Acidic Lability: The Boc group is engineered for selective removal under acidic conditions, typically with trifluoroacetic acid (TFA).[10][11] The mechanism proceeds via protonation and subsequent collapse of the tertiary carbocation, releasing isobutylene and carbon dioxide. This cleavage condition is orthogonal to many other protecting groups (e.g., Fmoc, Cbz), allowing for complex, multi-step synthetic strategies where different groups must be removed at different stages.[11]

-

Enhanced Solubility: The bulky, lipophilic tert-butyl group often improves the solubility of the amino acid derivative in common organic solvents used for synthesis, such as dichloromethane (DCM) and dimethylformamide (DMF).

Caption: Logical workflow of Boc group utilization in synthesis.

Section 3: Synthesis and Purification Protocol

The synthesis of enantiomerically pure β-amino acids is a significant challenge in organic chemistry.[12] Common strategies include the conjugate addition of amines, Mannich-type reactions, and the resolution of racemic mixtures.[1] Enzymatic resolution is a particularly powerful method for achieving high enantiopurity.

This protocol describes a validated approach starting from a racemic ester, using an enzyme to selectively acylate one enantiomer, allowing for the separation of the desired (R)-enantiomer.

Caption: Step-by-step workflow for the synthesis of the title compound.

This protocol is a representative methodology based on established chemical transformations.[13][14]

-

Esterification of Racemic β-Amino Acid:

-

Rationale: The carboxylic acid must be converted to an ester to prevent interference with the subsequent enzymatic acylation of the amine.

-

Procedure: Suspend racemic 3-amino-3-phenylpropanoic acid in ethanol at 0 °C. Add thionyl chloride (SOCl₂) dropwise. Allow the reaction to warm to room temperature and then reflux for 4 hours. Remove the solvent under reduced pressure to yield the racemic ethyl ester hydrochloride.

-

-

Enantioselective N-Acylation (Resolution):

-

Rationale: A lipase enzyme, such as Candida antarctica lipase A (CAL-A), can differentiate between the two enantiomers, selectively catalyzing the acylation of the (S)-amine, leaving the (R)-amine untouched.[13]

-

Procedure: Dissolve the racemic ethyl ester in an appropriate organic solvent (e.g., diisopropyl ether). Add an acyl donor (e.g., butyl butanoate) and the lipase enzyme. Stir the suspension at a controlled temperature (e.g., 40-50 °C) and monitor the reaction progress by HPLC until ~50% conversion is reached.

-

-

Separation and Hydrolysis:

-

Rationale: The acylated (S)-ester now has significantly different polarity from the unreacted (R)-ester, allowing for straightforward separation. The separated (R)-ester is then hydrolyzed back to the free carboxylic acid.

-

Procedure: Filter off the enzyme. Concentrate the filtrate and separate the unreacted (R)-ester from the N-acylated (S)-ester using silica gel column chromatography. Take the purified (R)-ester and dissolve it in a THF/water mixture. Add lithium hydroxide (LiOH) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC). Acidify the mixture to pH ~4 and extract the product.

-

-

Boc Protection:

-

Rationale: The free amine of the purified (R)-amino acid is protected to yield the final, stable product for use in synthesis.

-

Procedure: Dissolve the (R)-3-amino-3-phenylpropanoic acid in a mixture of 1,4-dioxane and aqueous sodium hydroxide solution.[14] Cool the mixture in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) dropwise. Stir vigorously for 12-24 hours, allowing the reaction to warm to room temperature. Work up the reaction by performing an acidic wash and extracting the product into an organic solvent (e.g., ethyl acetate). Dry and concentrate the organic layer to yield the final product, which can be further purified by recrystallization.

-

Section 4: Analytical Characterization

Trustworthiness in chemical synthesis is achieved through rigorous analytical validation. The identity and purity of this compound must be confirmed unequivocally. The primary techniques are NMR and IR spectroscopy and mass spectrometry.

| Technique | Key Signals and Interpretation |

| ¹H NMR | ~7.2-7.4 ppm (multiplet, 5H): Aromatic protons of the phenyl ring. ~5.0-5.3 ppm (multiplet, 1H): The methine proton (CH) at the C3 chiral center, coupled to the adjacent CH₂ and NH protons. ~2.6-2.8 ppm (multiplet, 2H): The methylene protons (CH₂) at the C2 position. ~1.4 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group on the Boc protector. |

| ¹³C NMR | ~172-175 ppm: Carboxylic acid carbonyl carbon. ~155-157 ppm: Carbamate carbonyl carbon of the Boc group. ~138-142 ppm: Quaternary aromatic carbon of the phenyl ring. ~126-129 ppm: Aromatic CH carbons. ~80 ppm: Quaternary carbon of the Boc group. ~50-55 ppm: C3 methine carbon. ~40-45 ppm: C2 methylene carbon. ~28 ppm: Methyl carbons of the Boc group. |

| IR (Infrared) | ~3300-3400 cm⁻¹: N-H stretch (carbamate). ~2500-3300 cm⁻¹ (broad): O-H stretch (carboxylic acid). ~1700-1720 cm⁻¹: C=O stretch (superposition of carboxylic acid and carbamate carbonyls). ~1500-1530 cm⁻¹: N-H bend. |

| Mass Spec (ESI-) | [M-H]⁻ at m/z ~264.1: Confirms the molecular weight of the deprotonated molecule. |

Section 5: Applications in Drug Discovery and Development

This compound is not an end product but a high-value intermediate. Its applications are primarily centered on the synthesis of complex, biologically active molecules.

-

Peptidomimetics and β-Peptides: The primary application is in the synthesis of peptides containing β-amino acid residues. These "β-peptides" can adopt stable secondary structures (helices, sheets) and are resistant to proteases, making them excellent candidates for developing metabolically stable drug candidates.[1][12]

-

Chiral Ligands and Catalysts: The defined stereochemistry makes it a valuable precursor for the synthesis of chiral ligands used in asymmetric catalysis.

-

Pharmaceutical Scaffolds: It serves as a key intermediate in the total synthesis of various pharmaceuticals. The phenyl ring can be functionalized to modulate activity, and the amino acid backbone provides a robust scaffold for building molecular complexity. It is used in the development of therapeutics targeting a range of diseases, including neurological disorders and cancer.[2][15][16]

Caption: Role as a building block in peptide synthesis.

References

- Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling.

- Jensen, K.J., Alsina, J., Song, Z.J. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology.

- Talavera, A., et al. (2018). Catalytic, One-Pot Synthesis of β-Amino Acids from α-Amino Acids. Preparation of α,β-Peptide Derivatives. The Journal of Organic Chemistry.

- Singh, S. K., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher.

- Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Chemistry.

- Kim, D. Y., et al. (2017). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. National Institutes of Health.

- Proprep. Explain the role of BOC group chemistry in protecting amino groups during peptide synthesis.

- ResearchGate. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.

- Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis.

- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.

- Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry.

- PubChem. (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid.

- PubChem. 3-{[(Tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid.

- Organic Syntheses. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH).

- Chemdad. This compound.

- Bhattacharya, S., et al. (2011). Synthesis and characterization of a novel dipeptide analogue for radiolabeling. Der Pharma Chemica.

Sources

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid | C14H19NO4 | CID 2734490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-{[(Tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid | C14H19NO4 | CID 2756815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. (S)-3-(Boc-amino)-3-phenylpropionic acid, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. proprep.com [proprep.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. researchgate.net [researchgate.net]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. chemimpex.com [chemimpex.com]

- 16. chemimpex.com [chemimpex.com]

Foreword: Beyond a Value, A Critical Quality Attribute

An In-depth Technical Guide to the Melting Point of (R)-N-Boc-3-Amino-3-phenylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical development, the physical properties of a molecule are not mere data points; they are foundational pillars upon which the safety, efficacy, and manufacturability of a drug substance are built. The melting point of this compound, a chiral building block of significant interest, is a prime example of such a critical quality attribute (CQA). This guide moves beyond a simple reporting of its melting point to provide a comprehensive understanding of its determination, the underlying scientific principles, and its implications in a research and development context. As professionals in this field, our pursuit is not just for a number, but for the assurance of identity, purity, and consistency that this number represents. This document is structured to provide not only the "what" and "how," but more importantly, the "why" behind the rigorous analytical assessment of this compound.

The Significance of Melting Point in Drug Development

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity; impurities tend to depress and broaden the melting range. In the context of drug development, the melting point is a crucial parameter for several reasons:

-

Identification: The melting point is a fundamental physical property used for the initial identification and characterization of a compound. A mixed-melting point determination, where the compound is mixed with an authentic reference standard, can provide strong evidence of chemical identity.[1]

-

Purity Assessment: As a primary indicator of purity, a sharp and consistent melting point suggests a high degree of sample purity. Conversely, a broad melting range can indicate the presence of impurities or polymorphic forms.

-

Polymorph and Solvate Screening: Different crystalline forms (polymorphs) or solvates of the same compound will exhibit different melting points. Understanding and controlling polymorphism is critical as it can impact solubility, stability, and bioavailability.

-

Stability Studies: A change in the melting point of a substance over time under specific storage conditions can signify degradation or physical transformation.

-

Process Control: In a manufacturing setting, the melting point serves as a quality control checkpoint to ensure batch-to-batch consistency.

The International Council for Harmonisation (ICH) guideline Q6A, "Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products," underscores the importance of such physicochemical characteristics in defining the quality of a drug substance.[2][3][4][5][6]

This compound: A Profile

This compound, also known as Boc-D-β-phenylalanine, is a protected amino acid derivative. The tert-butyloxycarbonyl (Boc) protecting group is instrumental in peptide synthesis and other organic transformations, preventing the amino group from undergoing unwanted reactions.[7][] Given its chiral nature, the stereochemical purity is as critical as its chemical purity, and this can also influence its physical properties, including the melting point. The molecular structure plays a significant role in how the molecules pack in a crystal lattice, which in turn affects the melting point.[9][10][11][12][13]

Reported Melting Point Data

A review of various commercial and literature sources reveals a range of melting points for this compound and its enantiomer/racemate. This variation can be attributed to differences in purity, crystalline form, and the analytical method used for determination.

| Compound Name | CAS Number | Reported Melting Point (°C) | Source |

| This compound | 161024-80-2 | 122-124 | Chem-Impex[14], Boc-L-β-phenylalanine (see note)[] |

| This compound | 161024-80-2 | 123.4 | Five Chongqing Chemdad Co., Ltd.[16] |

| (S)-N-Boc-3-Amino-3-phenylpropanoic acid | 103365-47-5 | 122.9 | Echemi[17], ChemicalBook[18] |

| Boc-(R,S)-3-amino-2-phenylpropionic acid (racemate) | 67098-56-0 | 142-147 | Chem-Impex[19] |

| N-Boc-D-phenylalanine (α-amino acid isomer) | 18942-49-9 | 82.5-88.5 | Thermo Scientific™[20] |

| N-Boc-L-phenylalanine (α-amino acid isomer) | 13734-34-4 | 85-87, 84-88, 86-91 | Sigma-Aldrich, Fisher Scientific[21], TCI Chemicals |

Note: Some suppliers use the L/D designation based on the alpha-carbon of the corresponding alpha-amino acid, which can be confusing for beta-amino acids. It is crucial to confirm the stereochemistry by CAS number or optical rotation.

The variance in these reported values highlights the necessity of a standardized and well-controlled method for melting point determination.

Experimental Protocol: Melting Point Determination according to USP <741>

The following protocol is a detailed methodology for the determination of the melting range of this compound, grounded in the principles outlined in the United States Pharmacopeia (USP) General Chapter <741> Melting Range or Temperature.[1][22][23]

Principle

The melting range is defined as the temperature interval between the point at which the substance begins to collapse or melt and the point at which it is completely melted. For a pure substance, this range is typically narrow. The procedure involves heating a finely powdered sample in a capillary tube within a calibrated apparatus at a controlled rate.

Apparatus

A digital melting point apparatus with a calibrated temperature sensor and a means for visual observation (e.g., a magnifying lens and illumination) is recommended. The apparatus must be capable of a controlled heating rate. The accuracy of the apparatus should be verified periodically using USP Melting Point Reference Standards.[1][24]

Sample Preparation

-

Drying: Dry the sample of this compound in a vacuum oven at a temperature well below its expected melting point (e.g., 40-50 °C) for a sufficient period to remove any residual solvents.

-

Pulverization: After drying, gently pulverize the sample into a fine powder using a clean and dry agate mortar and pestle. This ensures uniform packing and efficient heat transfer.[24]

-

Capillary Loading: Pack the dry, powdered sample into a capillary tube (typically 0.8-1.2 mm internal diameter) to a height of 2-4 mm.[24] This is achieved by tapping the sealed end of the capillary on a hard surface. Ensure the powder is tightly packed.

Measurement Procedure (Class Ia)

-

Initial Heating: Set the starting temperature of the apparatus to approximately 10-15 °C below the expected melting point (based on the data in the table, a starting temperature of ~110 °C is appropriate).

-

Ramp Rate: Set the heating rate to 3 °C/minute.[25]

-

Sample Insertion: Insert the loaded capillary tube into the apparatus.

-

Observation and Refined Heating: When the temperature is approximately 3 °C below the expected lower limit of the melting range, reduce the heating rate to 1-2 °C/minute.[25] This slower rate is crucial for an accurate determination.

-

Recording the Melting Range:

-

T1 (Onset): Record the temperature at which the first signs of melting are observed (e.g., the substance begins to collapse or the first drop of liquid appears).

-

T2 (Clear Point): Record the temperature at which the substance is completely transformed into a liquid.

-

-

Reporting: The melting range is reported as the interval T1 to T2.

System Suitability and Self-Validation

-

Calibration: Before the analysis, verify the apparatus's calibration using at least two USP Melting Point Reference Standards that bracket the expected melting range of the sample. For this compound, standards such as Vanillin (81-83 °C) and Acetanilide (114-116 °C) or Sulfanilamide (164.5-166.5 °C) could be considered.

-

Repeatability: Perform the determination in triplicate to ensure the repeatability of the results. The individual ranges should be in close agreement.

-

Mixed Melting Point: For confirmatory identification, an intimate 1:1 mixture of the sample with an authentic reference standard of this compound should be prepared. If the sample is identical to the standard, the melting point of the mixture will not be depressed or broadened.

Causality and Interpretation of Results

Factors Influencing the Melting Point

Several factors can influence the observed melting point of this compound:

-

Purity: Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, thus lowering and broadening the melting range.

-

Polymorphism: The existence of different crystal packing arrangements (polymorphs) can lead to different melting points. A thorough solid-state characterization (e.g., using DSC, XRPD) is necessary to identify and control polymorphism.

-

Chirality: The melting point of a pure enantiomer can differ from that of its racemate. Racemic compounds can crystallize as a conglomerate (a physical mixture of enantiomeric crystals) or a racemic compound (a 1:1 ordered arrangement of both enantiomers in the crystal lattice), each with a distinct melting point. The higher melting point of the racemic mixture (142-147 °C) compared to the enantiomer (~123 °C) suggests the formation of a more stable racemic compound.[19]

-

Experimental Parameters: The heating rate, sample packing, and particle size can all affect the observed melting point. A faster heating rate can lead to a higher and broader apparent melting range.[22][24]

Interpreting Out-of-Specification Results

If the determined melting point does not meet the expected range, it warrants further investigation. A lower and broader range often points to the presence of impurities, which could include residual solvents, starting materials, or by-products from the synthesis. A different, sharp melting point could indicate the presence of a different polymorph.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the determination and interpretation of the melting point of this compound.

Sources

- 1. uspbpep.com [uspbpep.com]

- 2. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. particle.dk [particle.dk]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]

- 6. researchgate.net [researchgate.net]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. Melting point–solubility–structure correlations in chiral and racemic model cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 12. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]

- 13. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

- 14. chemimpex.com [chemimpex.com]

- 16. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 17. echemi.com [echemi.com]

- 18. (S)-N-Boc-3-Amino-3-phenylpropanoic acid CAS#: 103365-47-5 [m.chemicalbook.com]

- 19. chemimpex.com [chemimpex.com]

- 20. N-Boc-D-phenylalanine, 98% 1 g | Request for Quote | Thermo Scientific™ | thermofisher.com [thermofisher.com]

- 21. N-Boc-L-phenylalanine, 99% | Fisher Scientific [fishersci.ca]

- 22. â©741⪠Melting Range or Temperature [doi.usp.org]

- 23. scribd.com [scribd.com]

- 24. researchgate.net [researchgate.net]

- 25. youtube.com [youtube.com]

Introduction: The Critical Role of a Protected β-Amino Acid in Synthesis

An In-depth Technical Guide to the Solubility of (R)-N-Boc-3-Amino-3-phenylpropanoic Acid

This compound is a chiral building block of significant interest to researchers in peptide synthesis and drug development.[1][2][] As a derivative of β-phenylalanine, its structure is foundational in the synthesis of peptidomimetics, bioactive compounds, and novel therapeutics, particularly for neurological disorders and cancer research.[1][2] The presence of the tert-butyloxycarbonyl (Boc) protecting group enhances the compound's stability and modulates its solubility, making it a versatile intermediate for creating more complex molecules.[1][2][4]

Understanding the solubility of this compound is not merely a procedural step but a cornerstone of successful drug development. Solubility directly influences critical downstream parameters, including formulation strategies, bioavailability, and ultimately, the in vivo performance of a potential drug candidate.[5][6] Poor aqueous solubility is a leading cause of failure in the drug development pipeline, making accurate and early characterization essential.[5] This guide provides a comprehensive overview of the physicochemical properties, solubility profile, and standardized methodologies for determining the solubility of this compound.

Physicochemical Properties Governing Solubility

The solubility of a compound is dictated by its molecular structure and the resulting intermolecular forces between the solute and the solvent. For this compound, several key features are paramount.

The molecule possesses both a polar carboxylic acid group and a protected amino group, alongside a non-polar phenyl ring. This amphipathic nature means its interaction with solvents is highly nuanced. The acidic carboxylic acid and the basic amino group give the unprotected parent molecule a zwitterionic character at physiological pH.[7] While the Boc group mitigates the basicity of the amine, the potential for strong hydrogen bonding and dipole-dipole interactions remains.

Below is a summary of its key physicochemical properties:

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₉NO₄ | [1][8] |

| Molecular Weight | 265.31 g/mol | [1][8][9] |

| Appearance | White Powder / Chunks | [1][8][10] |

| Melting Point | ~123.4 °C | [8] |

| pKa (Predicted) | 4.32 ± 0.10 | [8] |

| XLogP3 | 2.72 | [10] |

Causality Behind the Properties:

-

pKa: The predicted pKa of ~4.32 is attributed to the carboxylic acid moiety. This value is critical, as it indicates that the compound's charge state—and therefore its solubility in aqueous media—will be highly dependent on pH.[8] At pH values below the pKa, the carboxylic acid will be predominantly protonated (neutral), while at pH values above it, it will be deprotonated (anionic), which typically increases aqueous solubility.[11][12]

-

XLogP3: A value of 2.72 suggests a moderate degree of lipophilicity.[10] This is a balance between the hydrophobic phenyl and Boc groups and the polar carboxylic acid group. It predicts a preference for organic solvents over water.

-

Zwitterionic Potential: The underlying amino acid structure means that in aqueous solutions, the molecule's net charge is pH-dependent. Solubility is generally at its minimum at the isoelectric point, where the net charge is zero, leading to stronger intermolecular interactions and a greater tendency to crystallize or precipitate.[7][11][12]

Solubility Profile: A Qualitative Overview

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO) | Soluble | Recommended as a primary choice for solubilizing the related S-enantiomer.[7] Its high polarity effectively solvates the molecule. |

| Polar Protic | Methanol | Soluble | Also recommended as a primary choice.[7] Can act as both a hydrogen bond donor and acceptor. |

| Water | Slightly Soluble | The hydrophobic phenyl and Boc groups limit solubility despite the presence of polar functional groups.[7] | |

| Ethanol, Isopropanol | Moderately Soluble | Solubility of amino acids generally decreases as the alkyl chain of the alcohol solvent increases, reducing polarity.[11] | |

| Non-Polar | Hexane, Toluene | Low / Insoluble | A significant mismatch in polarity between the polar solute and non-polar solvent results in poor solubility.[7] |

Gold Standard Protocol: Equilibrium Solubility Determination via Shake-Flask Method

To obtain reliable and reproducible quantitative data, a standardized experimental protocol is necessary. The saturation shake-flask (SSF) method is widely regarded as the "gold standard" for determining equilibrium solubility.[5][13] It measures the concentration of a saturated solution after a state of equilibrium has been reached between the dissolved and undissolved solid.

Detailed Step-by-Step Methodology

-

Preparation of Materials:

-

Experimental Procedure:

-

Step 1: Addition of Excess Solid: Add an excess amount of the solid compound to a known volume of the selected solvent in a sealed vial. The excess is critical to ensure saturation is achieved.[5][14]

-

Step 2: Equilibration: Place the vials in an incubator or shaker bath set to a constant, controlled temperature (e.g., 25 °C or 37 °C).[13][14] Agitate the suspension for a sufficient duration (typically 24 to 72 hours) to ensure the system reaches thermodynamic equilibrium.[13]

-

Step 3: Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step where errors can be introduced.[5] Common methods include:

-

Centrifugation: Spin the vials at high speed to pellet the excess solid.

-

Filtration: Use a syringe filter (e.g., 0.22 µm PVDF) to separate the solid. Ensure the filter material does not bind the compound.[14]

-

-

Step 4: Sampling and Dilution: Carefully collect an aliquot of the clear supernatant or filtrate. If necessary, dilute the sample with the appropriate solvent to bring it within the linear range of the analytical method.

-

Step 5: Quantification: Determine the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[14][15] A standard calibration curve must be prepared.

-

-

Data Analysis:

-

Calculate the solubility by comparing the measured concentration of the saturated solution against the calibration curve, accounting for any dilution factors. The result is typically expressed in units of mg/mL or µg/mL.[14]

-

Workflow Visualization

Caption: Workflow for the Saturation Shake-Flask Solubility Assay.

Troubleshooting and Key Considerations

-

pH Control: For aqueous solvents, pH is the most critical variable. Always measure and report the final pH of the saturated solution, as the dissolution of an acidic compound can alter it.

-

Temperature Stability: Solubility is temperature-sensitive. Maintain strict temperature control throughout the equilibration process.[13]

-

Solid-State Form: The crystalline form (polymorph) of the compound can have a different solubility. Ensure consistency in the solid material used for testing.

-

Precipitation: If a compound is first dissolved in a strong organic solvent like DMSO and then diluted into an aqueous buffer, it may precipitate if the final concentration exceeds its aqueous solubility limit. This is known as kinetic vs. thermodynamic solubility, and the shake-flask method is designed to measure the latter.

Conclusion

This compound is a moderately lipophilic, polar molecule whose solubility is governed by a delicate interplay of its functional groups. It is most soluble in polar organic solvents like DMSO and methanol and exhibits limited solubility in water, a critical factor for pharmaceutical development. Its solubility in aqueous systems is highly pH-dependent due to its carboxylic acid moiety. For drug development professionals, obtaining precise, quantitative solubility data using a standardized protocol like the saturation shake-flask method is imperative. This foundational data informs everything from initial screening and formulation to predicting the ultimate success of the therapeutic agent.

References

- AxisPharm. Equilibrium Solubility Assays Protocol. AxisPharm.

- Svanbäck, S., et al. (2022). Harmonization of the experimental protocol for the saturation shake-flask solubility measurement. European Journal of Pharmaceutical Sciences, 175, 106225.

- Avdeef, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution Inc.

- National Center for Biotechnology Information. (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. PubChem.

- Chemdad. This compound. Chongqing Chemdad Co., Ltd.

- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.

- National Center for Biotechnology Information. 3-{[(Tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. PubChem.

- Chakravarty, A., & Lahiri, S. C. (1983). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 60, 136-139.

- Applied BioChem. QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS.

- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.

- Petri, A., et al. (2023). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Molecules, 28(4), 1804.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. rheolution.com [rheolution.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. 3-{[(Tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid | C14H19NO4 | CID 2756815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 12. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. lifechemicals.com [lifechemicals.com]

A Spectroscopic Guide to (R)-N-Boc-3-Amino-3-phenylpropanoic Acid: Elucidating Structure Through NMR and IR Analysis

This technical guide provides an in-depth analysis of the spectral data for the chiral building block, (R)-N-Boc-3-Amino-3-phenylpropanoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. The interpretation of this data is crucial for confirming the molecule's structural integrity, a fundamental step in its application for pharmaceutical synthesis and other advanced chemical applications.

Introduction

This compound is a valuable chiral intermediate in the synthesis of various pharmaceutical agents. Its structure, featuring a phenyl group, a carboxylic acid, and a Boc-protected amine on a stereogenic center, necessitates rigorous characterization to ensure enantiomeric purity and correct connectivity. Spectroscopic techniques, particularly NMR and IR, are indispensable tools for this purpose. This guide will delve into the characteristic signals observed in the ¹H NMR, ¹³C NMR, and IR spectra of this compound, providing a detailed interpretation rooted in the principles of chemical structure and bonding.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound dictates its spectral fingerprint. The key functional groups to be identified are the N-Boc protecting group, the phenyl ring, the carboxylic acid, and the chiral backbone.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of each hydrogen atom in the molecule. The spectrum of this compound is characterized by distinct signals for the aromatic, methine, methylene, and Boc-group protons.

Expected ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 1H | -COOH |

| ~7.20-7.40 | Multiplet | 5H | Aromatic (Ph-H) |

| ~5.10-5.30 | Multiplet | 1H | -CH(Ph)NH- |

| ~2.70-2.90 | Multiplet | 2H | -CH₂COOH |

| ~1.40 | Singlet | 9H | -C(CH₃)₃ (Boc) |

Interpretation of the ¹H NMR Spectrum

-

Carboxylic Acid Proton (-COOH): A broad singlet is typically observed in the downfield region of the spectrum, around 10-12 ppm. The broadness of this signal is due to hydrogen bonding and chemical exchange.

-

Aromatic Protons (Ph-H): The five protons of the phenyl group typically appear as a complex multiplet in the range of 7.20-7.40 ppm. The exact splitting pattern depends on the solvent and the resolution of the instrument.

-

Methine Proton (-CH(Ph)NH-): The proton attached to the chiral carbon, adjacent to the phenyl ring and the nitrogen atom, is expected to resonate as a multiplet between 5.10 and 5.30 ppm. This proton is coupled to the neighboring methylene protons and the N-H proton.

-

Methylene Protons (-CH₂COOH): The two diastereotopic protons of the methylene group adjacent to the carboxylic acid will appear as a multiplet, typically in the range of 2.70-2.90 ppm. Their distinct chemical environments and coupling to the chiral methine proton result in a complex splitting pattern.

-

Boc Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group of the Boc protector give rise to a sharp, intense singlet at approximately 1.40 ppm. This signal is a hallmark of a Boc-protected amine and is a key indicator of successful protection.[1]

Caption: Correlation of ¹H NMR signals with the molecular structure.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Expected ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | -COOH |

| ~155 | -C=O (Boc) |

| ~142 | Aromatic C (quaternary) |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~80 | -C(CH₃)₃ (Boc, quaternary) |

| ~55 | -CH(Ph)NH- |

| ~42 | -CH₂COOH |

| ~28 | -C(CH₃)₃ (Boc) |

Interpretation of the ¹³C NMR Spectrum

-

Carboxylic Carbonyl (-COOH): The carbonyl carbon of the carboxylic acid is the most deshielded carbon and appears at approximately 175 ppm.

-

Boc Carbonyl (-C=O): The carbonyl carbon of the Boc group resonates at around 155 ppm.

-

Aromatic Carbons: The carbons of the phenyl ring appear in the aromatic region (125-145 ppm). The quaternary carbon attached to the chiral center will be at the downfield end of this range (~142 ppm), while the protonated carbons will appear as distinct signals around 127-129 ppm.

-

Boc Quaternary Carbon (-C(CH₃)₃): The quaternary carbon of the tert-butyl group is found at approximately 80 ppm.

-

Methine Carbon (-CH(Ph)NH-): The chiral carbon atom attached to the phenyl and amino groups gives a signal around 55 ppm.

-

Methylene Carbon (-CH₂COOH): The carbon of the methylene group adjacent to the carboxylic acid appears at about 42 ppm.

-

Boc Methyl Carbons (-C(CH₃)₃): The three equivalent methyl carbons of the Boc group are observed as a single, intense peak around 28 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Spectral Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3350 | Medium | N-H stretch (Carbamate) |

| ~3030 | Medium | C-H stretch (Aromatic) |

| 2980-2850 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1690 | Strong | C=O stretch (Carbamate, Amide I) |

| ~1520 | Strong | N-H bend (Carbamate, Amide II) |

| 1300-1200 | Strong | C-O stretch (Carboxylic Acid & Carbamate) |

Interpretation of the IR Spectrum

-

O-H Stretch: The carboxylic acid O-H group exhibits a very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of hydrogen-bonded carboxylic acids.

-

N-H Stretch: The N-H stretching vibration of the carbamate typically appears as a medium-intensity band around 3350 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹ (~3030 cm⁻¹), while aliphatic C-H stretches from the methylene and Boc groups appear just below 3000 cm⁻¹ (2980-2850 cm⁻¹).

-

C=O Stretches: Two strong carbonyl absorption bands are expected. The carboxylic acid C=O stretch is typically found around 1710 cm⁻¹. The carbamate (amide I) C=O stretch is usually observed at a slightly lower wavenumber, around 1690 cm⁻¹.[2]

-

N-H Bend: The N-H bending vibration of the carbamate (amide II band) gives a strong absorption at approximately 1520 cm⁻¹.[2]

-

C-O Stretches: Strong C-O stretching vibrations from both the carboxylic acid and the carbamate groups are expected in the 1300-1200 cm⁻¹ region.

Experimental Protocols

To ensure the acquisition of high-quality, reliable spectral data, adherence to standardized experimental protocols is paramount.

NMR Spectroscopy Protocol

Caption: Workflow for NMR data acquisition and analysis.

Detailed Steps:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a small vial.[3]

-

Dissolution and Transfer: Ensure the sample is fully dissolved by vortexing. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.[4]

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is then used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution.[1]

-